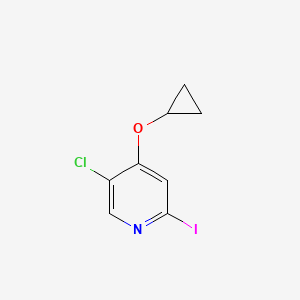

5-Chloro-4-cyclopropoxy-2-iodopyridine

Description

5-Chloro-4-cyclopropoxy-2-iodopyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 5-position, an iodine atom at the 2-position, and a cyclopropoxy ether group at the 4-position.

Properties

IUPAC Name |

5-chloro-4-cyclopropyloxy-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO/c9-6-4-11-8(10)3-7(6)12-5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNOWEUQJNHPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC(=NC=C2Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Chloro-4-cyclopropoxy-2-iodopyridine typically involves the following steps:

Synthetic Routes: The compound can be synthesized through halogenation reactions where pyridine derivatives are treated with halogenating agents.

Reaction Conditions: These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

5-Chloro-4-cyclopropoxy-2-iodopyridine undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to remove halogen atoms or reduce other functional groups present in the molecule.

Substitution: The compound is prone to nucleophilic substitution reactions where the halogen atoms (chlorine and iodine) can be replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Treatment of Metabolic Disorders

Research indicates that 5-Chloro-4-cyclopropoxy-2-iodopyridine may serve as a therapeutic agent for metabolic conditions such as type 2 diabetes. The compound acts as an agonist for the GPR119 receptor, which plays a crucial role in regulating insulin sensitivity and glucose metabolism. Studies show that compounds with similar structures can effectively lower blood glucose levels, improve lipid profiles, and reduce insulin resistance in both diabetic and pre-diabetic patients .

Potential Benefits:

- Lowering Blood Glucose : Agonists of GPR119 have demonstrated efficacy in reducing hyperglycemia.

- Improving Lipid Profiles : The compound may aid in managing dyslipidemia associated with metabolic syndrome.

- Reducing Insulin Resistance : It can potentially ameliorate hyperinsulinemia, a common issue in diabetic patients.

Anticancer Research

The structural characteristics of this compound suggest potential anticancer properties. Similar compounds have been investigated for their ability to inhibit growth in various cancer cell lines. For instance, halogenated pyridines have shown significant cytotoxicity against cancer cells, indicating that this compound could be explored further for its anticancer effects .

Case Study Insights:

- Cytotoxicity Against Cancer Cell Lines : Preliminary studies suggest that derivatives of pyridine exhibit promising results against breast cancer and leukemia cells.

- Mechanism of Action : The interaction with nicotinic receptors may contribute to its anticancer activity, warranting further investigation into its mechanisms.

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties similar to other derivatives within the pyridine family. Compounds with analogous structures have demonstrated antibacterial effects against various strains of bacteria.

Data Tables

The following table summarizes the potential applications and observed effects of this compound based on current research findings.

Mechanism of Action

The mechanism of action of 5-Chloro-4-cyclopropoxy-2-iodopyridine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine and Pyrimidine Families

5-Chloro-2-fluoro-4-iodopyridine (CAS 659731-48-3)

- Structure : Differs by a fluorine atom at the 2-position instead of cyclopropoxy .

- Molecular Weight : 257.43 g/mol (vs. higher for the target compound due to cyclopropoxy).

- Properties : Boiling point 251°C, density 2.129 g/cm³ .

- Reactivity : Fluorine’s electronegativity enhances electronic effects, favoring nucleophilic substitution at the 4-iodo position. The absence of a cyclopropoxy group reduces steric hindrance compared to the target compound.

5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid

- Structure : Pyrimidine core (two nitrogen atoms) with cyclopropyl and carboxylic acid groups .

- Key Differences: Pyrimidine vs. pyridine ring alters electronic properties and hydrogen-bonding capacity.

5-Chloro-4-cyclopropylpyridin-2-amine (CAS 1820665-49-3)

- Impact : Direct attachment may increase ring strain but reduces rotational freedom compared to the cyclopropoxy ether in the target compound.

Halogen-Substituted Analogues

2-Chloro-4-iodo-6-methylpyridine (CAS 1227592-89-3)

- Structure : Methyl group at the 6-position instead of cyclopropoxy .

- Applications : Methyl groups enhance lipophilicity, but cyclopropoxy in the target compound may improve metabolic stability in drug design.

4-Chloro-5-iodo-2-methylphenyl ethyl carbonate

- Structure: Non-pyridine aromatic system with iodine and carbonate ester .

- Relevance : Highlights the versatility of iodine in diverse scaffolds, though the target compound’s pyridine core offers distinct electronic properties for metal-catalyzed reactions.

Comparative Data Table

Key Research Findings

- Reactivity : The iodine atom in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), similar to its fluoro analogue, but with altered kinetics due to steric effects from the cyclopropoxy group .

- Stability : Cyclopropoxy ethers generally exhibit higher hydrolytic stability compared to esters (e.g., carbonate in ), making the target compound suitable for prolonged reaction conditions .

- Pharmacological Potential: Cyclopropoxy substitution may enhance blood-brain barrier penetration compared to carboxylic acid derivatives (e.g., ), though direct comparisons require further study .

Biological Activity

5-Chloro-4-cyclopropoxy-2-iodopyridine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

This compound is characterized by its unique structure, which includes a chlorinated pyridine ring and a cyclopropoxy group. Its chemical formula is C_8H_7ClI_N, and it has been assigned the CAS number 1243457-21-7. The compound's structure is critical for its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Starting Materials : The synthesis begins with 2-iodopyridine and chlorinated cyclopropyl alcohol derivatives.

- Reagents : Common reagents include bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution.

- Reaction Conditions : Reactions are often conducted under controlled temperatures and inert atmospheres to prevent degradation.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. It acts as a ligand that binds to molecular targets, potentially modulating their activity and influencing cellular processes such as signal transduction and gene expression.

Pharmacological Studies

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.

- Anticancer Potential : Research has suggested that this compound may inhibit the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Neuropharmacological Effects : Some studies have explored its effects on neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in PMC4522185 reported that derivatives of chlorinated pyridines, including this compound, demonstrated significant antibacterial activity against Mycobacterium tuberculosis .

- Anticancer Research : In a study focusing on BCL6 inhibitors for diffuse large B-cell lymphoma (DLBCL), compounds related to this pyridine derivative showed promise in reducing tumor growth in xenograft models .

- Neuropharmacological Assessment : Research indicated that compounds similar to this compound might modulate NMDA receptor activity, suggesting potential applications in depression treatment .

Data Table: Biological Activity Summary

Q & A

Q. How do environmental factors (pH, light) affect the stability of this compound?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines. Expose the compound to UV light (ICH Q1B) and varying pH (1–13) for 48 hours. Analyze degradation products via LC-MS. Store in amber vials at pH 6–8 to minimize photodegradation and hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.